1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C18H22N2O3. This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold in medicinal chemistry, and an azetidin-3-yl moiety linked to a 2,4,6-trimethylbenzoyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidin-3-yl intermediate, which is then coupled with the pyrrolidine-2,5-dione core. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
Azetidin-3-yl Compounds: These compounds feature the azetidin-3-yl moiety and are known for their reactivity and versatility in organic synthesis.
Uniqueness: 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is unique due to its combination of the pyrrolidine-2,5-dione core and the azetidin-3-yl moiety linked to a 2,4,6-trimethylbenzoyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-6-12(2)17(13(3)7-11)18(23)19-8-14(9-19)10-20-15(21)4-5-16(20)22/h6-7,14H,4-5,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQRNWUTODYKNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)CN3C(=O)CCC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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